N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps and the use of various reagents . For instance, the synthesis of “N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide” was achieved in three steps from readily available 4-chlorophenol with a 74% overall yield . The key stages included salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with an aminoether .Molecular Structure Analysis
The molecular structure of a compound is determined by its molecular formula and the arrangement of atoms within the molecule. For the related compound “(4-(4-Chlorophenoxy)phenyl)methanol”, the empirical formula is C13H11ClO2 and the molecular weight is 234.68 . For “N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexanecarboxamide”, the molecular formula is C20H22ClNO2 and the molecular weight is 343.847 .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, solubility, and stability. For the related compound “4-(4-Chlorophenoxy)benzoic acid”, the molecular weight is 248.66 .Safety and Hazards
The safety and hazards of a compound depend on its toxicity and environmental impact. For instance, the related compound “Chloroxuron” has an oral LD50 of 3700 mg/kg in rats and a dermal LD50 of >10,000 mg/kg in rabbits, indicating moderate toxicity . It is classified as slightly hazardous with a signal word of "CAUTION" .
Properties
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-4-methoxy-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-27-19-11-2-13(12-18(19)23(25)26)20(24)22-15-5-9-17(10-6-15)28-16-7-3-14(21)4-8-16/h2-12H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRCDMGYDPGMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.